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Compound of Interest

Compound Name: Dibromoiodomethane

Cat. No.: B121520 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

dibromoiodomethane (CHBr₂I), a trihalomethane of interest in environmental science and

synthetic chemistry. This document compiles available nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data, presented in a structured format for clarity and

comparative analysis. Detailed experimental protocols, based on established methodologies for

halogenated hydrocarbons, are also provided to facilitate the acquisition and interpretation of

spectral data.

Spectroscopic Data
The following sections summarize the key spectroscopic data for dibromoiodomethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Dibromoiodomethane

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~5.5 - 6.0 Singlet (s) Not Applicable CHBr₂I
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Note: The chemical shift is an estimate based on analogous halogenated methanes. The exact

value may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for Dibromoiodomethane

Chemical Shift (δ) ppm Assignment

-39.3 CHBr₂I

Infrared (IR) Spectroscopy
Table 3: Infrared (IR) Absorption Data for Dibromoiodomethane

Wavenumber (cm⁻¹) Assignment Intensity

~3020 C-H Stretch Medium

~670 C-Br Stretch Strong

~590 C-I Stretch Strong

Note: Peak positions are approximate and can be influenced by the sampling method (e.g.,

neat liquid, solution).

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for Dibromoiodomethane
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m/z Relative Intensity (%) Assignment

298, 300, 302 Variable [CHBr₂I]⁺ (Molecular Ion)

221, 223 Variable [CHBrI]⁺

171, 173 Variable [CHBr₂]⁺

141 Variable [CHI]⁺

127 High [I]⁺

91, 93 Variable [CHBr]⁺

Note: The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) will result in

characteristic M, M+2, and M+4 peaks for fragments containing two bromine atoms, and M,

M+2 peaks for fragments with one bromine atom.

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for

dibromoiodomethane.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Dissolve approximately 10-20 mg of dibromoiodomethane in 0.5-0.7

mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a

small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the spectrum using a standard single-pulse experiment.

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
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Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise

ratio.

¹³C NMR Acquisition:

Switch the probe to the ¹³C frequency.

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

Set the spectral width to cover the expected range for halocarbons (e.g., -50 to 50 ppm).

A sufficient number of scans (e.g., 1024 or more) will be required due to the low natural

abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Calibrate the chemical shifts relative to

the internal standard (TMS).

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

Place one to two drops of liquid dibromoiodomethane onto the surface of a clean, dry

salt plate (e.g., NaCl or KBr).

Carefully place a second salt plate on top to create a thin liquid film between the plates.

Mount the plates in the spectrometer's sample holder.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the sample in the beam path and acquire the sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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The spectrum is usually recorded over the mid-IR range (4000-400 cm⁻¹).

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of dibromoiodomethane (e.g., 100 ppm) in a

volatile organic solvent such as dichloromethane or hexane.

Instrumentation: Employ a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

with an electron ionization (EI) source.

Gas Chromatography (GC) Conditions:

Injector: Split/splitless injector, typically operated at 250°C with a split ratio of 50:1.

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness,

DB-5ms or equivalent).

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 350.

Ion Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Data Analysis: Identify the peak corresponding to dibromoiodomethane in the total ion

chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion

and fragmentation pattern.
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Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

dibromoiodomethane.
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Caption: Spectroscopic analysis workflow for dibromoiodomethane.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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